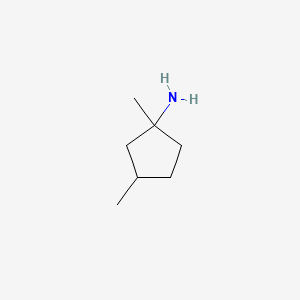

1,3-Dimethylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

1,3-dimethylcyclopentan-1-amine |

InChI |

InChI=1S/C7H15N/c1-6-3-4-7(2,8)5-6/h6H,3-5,8H2,1-2H3 |

InChI Key |

JGWGDVYJTSMCRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)(C)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethylcyclopentan 1 Amine and Its Derivatives

Intramolecular and Intermolecular Reactions

The reactivity of 1,3-dimethylcyclopentan-1-amine is dictated by the presence of the amine group attached to a tertiary carbon within a cyclopentane (B165970) ring. This structure allows for a variety of reactions, including oxidation, reduction, and nucleophilic substitution.

Oxidation Pathways and N-Oxide Formation

Primary amines, such as this compound, can be oxidized to various products, with the formation of N-oxides being a common pathway for tertiary amines. wikipedia.org While direct oxidation of a primary amine like this compound would typically lead to nitroso or nitro compounds, if it were a tertiary amine, N-oxide formation would be a key reaction. wikipedia.org The oxidation of tertiary amines to amine N-oxides is a well-established transformation, often carried out using reagents like hydrogen peroxide or peroxy acids such as m-chloroperoxybenzoic acid (mCPBA). thieme-connect.de

For a hypothetical tertiary amine derivative of this compound, such as N,N,1,3-tetramethylcyclopentan-1-amine, the lone pair of electrons on the nitrogen atom would attack the electrophilic oxygen of the oxidizing agent.

Table 1: Common Oxidizing Agents for Amine Oxidation

| Oxidizing Agent | Description |

|---|---|

| Hydrogen Peroxide (H₂O₂) | A common and relatively mild oxidizing agent. |

| Peroxy Acids (e.g., mCPBA) | Highly effective for the formation of N-oxides from tertiary amines. thieme-connect.de |

| Caro's Acid (H₂SO₅) | A strong oxidizing agent. |

The formation of an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule.

Reduction Reactions Leading to Primary and Secondary Amines

The synthesis of this compound would likely involve the reduction of a suitable precursor. Common precursors for the synthesis of primary amines include oximes, imines, and nitro compounds. For instance, 1,3-dimethylcyclopentanone could be converted to its oxime, which can then be reduced to the desired primary amine.

Secondary amines can also be prepared through reductive amination, where a primary amine reacts with a carbonyl compound in the presence of a reducing agent.

Table 2: Common Reducing Agents for Amine Synthesis

| Reducing Agent | Precursor | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Oxime, Imine, Nitrile, Amide | Amine |

| Sodium Borohydride (NaBH₄) | Imine (in reductive amination) | Amine |

Nucleophilic Substitution Reactivity of the Amine Moiety

The amine group of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. It can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. libretexts.org The reaction of a primary amine with an alkyl halide can lead to the formation of secondary and tertiary amines, and eventually to a quaternary ammonium (B1175870) salt through successive alkylations. libretexts.org

The stereochemistry of the cyclopentane ring and the steric hindrance around the amine group would play a significant role in the rate and outcome of these reactions.

Advanced Mechanistic Elucidation

The mechanisms of reactions involving this compound, particularly nucleophilic substitution, are expected to be influenced by the structure of the cyclopentane ring and the nature of the reactants and reaction conditions.

Analysis of SN1 versus SN2 Reaction Pathways

Nucleophilic substitution at the carbon atom bearing the amine group in a derivative of this compound (where the amine is a leaving group) could theoretically proceed via an Sₙ1 or Sₙ2 mechanism. vedantu.commasterorganicchemistry.com

Sₙ1 Pathway : This mechanism involves the formation of a carbocation intermediate. vedantu.comyoutube.com Given that the amine group is attached to a tertiary carbon, the formation of a tertiary carbocation would be relatively stable, suggesting that an Sₙ1 pathway is plausible under appropriate conditions (e.g., with a good leaving group and in a polar protic solvent). libretexts.org

Sₙ2 Pathway : This is a concerted mechanism where the nucleophile attacks as the leaving group departs. vedantu.commasterorganicchemistry.com The tertiary nature of the carbon atom in this compound would create significant steric hindrance, making an Sₙ2 reaction at this center highly unfavorable. youtube.com

Table 3: Factors Favoring Sₙ1 vs. Sₙ2 Reactions

| Factor | Sₙ1 | Sₙ2 |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak | Strong |

| Solvent | Polar Protic | Polar Aprotic |

| Leaving Group | Good | Good |

| Stereochemistry | Racemization | Inversion |

Therefore, for a derivative of this compound where the amino group is converted into a good leaving group, nucleophilic substitution would be expected to proceed predominantly through an Sₙ1 mechanism.

Investigation of Radical Reaction Mechanisms in Cyclopentane Systems

Radical reactions involving cyclopentane systems are known to occur, often initiated by light or a radical initiator. youtube.com In the context of this compound, radical reactions could be initiated at a C-H bond on the cyclopentane ring. The stability of the resulting cyclopentyl radical would influence the regioselectivity of the reaction.

The presence of an amine group could also influence radical reactions. For instance, under certain conditions, a nitrogen-centered radical could be formed. The study of such radical mechanisms would likely involve techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the radical intermediates.

Role of Iminium Ion Intermediates in Amine Synthesis and Reactions

Iminium ions are pivotal reactive intermediates in a vast number of chemical transformations involving amines, and the reactivity of this compound is fundamentally governed by the formation and subsequent reactions of these species. wikipedia.org An iminium ion is a polyatomic cation with the general structure [R¹R²C=NR³R⁴]⁺, where the positively charged nitrogen atom is double-bonded to a carbon atom. These intermediates exhibit significantly enhanced electrophilicity compared to their parent imines or amines, a characteristic that is widely exploited in organic synthesis. acs.org

The generation of an iminium ion from a secondary amine, such as this compound, typically proceeds through its condensation with an aldehyde or a ketone under acidic conditions. The mechanism involves the initial formation of a hemiaminal intermediate, which then undergoes dehydration to yield the corresponding iminium ion. This reaction is generally reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water from the reaction mixture. wikipedia.org

The pronounced electrophilic character of the iminium ion derived from this compound renders it susceptible to attack by a wide range of nucleophiles. This reactivity forms the basis for numerous methods for constructing carbon-carbon and carbon-heteroatom bonds. For example, in the realm of organocatalysis, iminium ion formation is a key activation strategy for α,β-unsaturated aldehydes and ketones, facilitating their reaction with nucleophiles in conjugate additions. nobelprize.org

The general scheme for the formation of an iminium ion from a secondary amine and an aldehyde is illustrated below:

Scheme 1: General Formation of an Iminium Ion Intermediate

In the synthesis of derivatives of this compound, the in-situ formation of an iminium ion is a critical step in well-known reactions such as the Mannich reaction, where the iminium species is trapped by a carbon nucleophile like an enol or enolate. numberanalytics.com Likewise, in reductive amination protocols, an iminium ion is transiently formed and subsequently reduced to yield a more highly substituted amine product. acs.org

The stereochemical configuration of the starting amine, specifically the cis and trans isomers of this compound, can exert a significant influence on the stereochemical outcome of reactions that proceed via an iminium ion intermediate. The steric hindrance imposed by the dimethylcyclopentyl moiety can direct the trajectory of the incoming nucleophile, potentially leading to high levels of diastereoselectivity in the final product.

Concerted Bond-Cleavage Events and Fragmentation Reactions in Related Polycycles

The investigation of bond-cleavage and fragmentation pathways, particularly through gas-phase techniques like mass spectrometry, offers profound insights into the structural features and reactivity of cyclic amines. For this compound and its derivatives, the fragmentation patterns are anticipated to be dominated by processes that generate stable carbocations and radical species.

A predominant fragmentation mechanism for aliphatic and cyclic amines is α-cleavage . This process entails the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The lone pair of electrons on the nitrogen atom stabilizes the resulting radical cation, leading to the formation of a resonance-stabilized iminium ion. youtube.com In the case of this compound, α-cleavage can occur at two distinct positions on the cyclopentane ring, giving rise to different fragment ions.

Scheme 2: Predicted α-Cleavage Fragmentation of this compound

Path A: Cleavage of the C1-C2 bond, resulting in the loss of a C₄H₉ radical and the formation of a stable iminium ion.

Path B: Cleavage of the C1-C5 bond, leading to the loss of a different C₄H₉ radical and the formation of the same iminium ion.

The base peak in the mass spectrum of a cyclic amine is frequently the fragment resulting from α-cleavage. youtube.com It is also noteworthy that the molecular ion peak of aliphatic amines can often be of low intensity or entirely absent. youtube.com

In more intricate polycyclic systems that incorporate an amine functionality, concerted bond-cleavage events can be initiated by ionization or photoexcitation. These reactions may involve the simultaneous rupture of multiple bonds, resulting in the expulsion of neutral molecules and the formation of stable ionic fragments. Although specific studies on polycyclic structures directly incorporating the this compound framework are scarce, general principles derived from studies on other polycyclic aromatic hydrocarbons and related systems can be extrapolated. nih.gov For instance, the fragmentation of larger molecules containing this amine subunit might proceed through retro-Diels-Alder reactions or other pericyclic pathways if appropriate unsaturation is present within the polycyclic scaffold.

Furthermore, the fragmentation of protonated amino acids in the gas phase has been shown to involve concerted eliminations of neutral molecules. researchgate.net This suggests that derivatives of this compound, upon protonation, could undergo analogous complex fragmentation cascades involving the loss of small, stable neutral molecules.

The table below summarizes the anticipated key fragments in the mass spectrum of this compound, based on the established principles of α-cleavage.

| m/z Value | Proposed Fragment Structure | Formation Pathway |

| 113 | [C₇H₁₅N]⁺• | Molecular Ion |

| 98 | [C₆H₁₂N]⁺ | Loss of a methyl radical (CH₃•) |

| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of an ethyl radical (C₂H₅•) |

| 70 | [C₄H₈N]⁺ | α-cleavage with loss of a propyl radical (C₃H₇•) |

| 57 | [C₃H₇N]⁺• | Further fragmentation of larger ions |

Stereochemistry and Conformational Analysis of 1,3 Dimethylcyclopentan 1 Amine

Chiral Properties and Stereoisomerism in Cyclopentane (B165970) Structures

Cyclopentane rings, when substituted, exhibit a range of stereoisomeric possibilities. The presence of two or more substituents on different carbon atoms of the ring can lead to stereoisomerism. msu.edu For disubstituted cyclopentanes, the spatial orientation of the substituents gives rise to cis and trans isomers. msu.edulibretexts.org In cis isomers, the substituents are on the same side of the ring, while in trans isomers, they are on opposite sides. msu.edu

The chirality of these isomers depends on the substitution pattern. For instance, in 1,2-disubstituted cyclopentanes, if the substituents are different, both the cis and trans isomers are chiral, resulting in enantiomeric pairs. chemistryschool.net However, if the two substituents are identical, the cis isomer is a meso compound due to an internal plane of symmetry, while the trans isomer exists as a pair of enantiomers. chemistryschool.net

In the case of 1,3-disubstituted cyclopentanes like 1,3-dimethylcyclopentane (B1582162), the presence of two chiral centers leads to three stereoisomers: a pair of enantiomers (R,R and S,S) and a meso form which is achiral. quora.com The cis isomer of 1,3-dimethylcyclopentane possesses an internal plane of symmetry, rendering it achiral (a meso compound), whereas the trans isomer lacks such symmetry and therefore exists as a pair of enantiomers. quora.com

Stereoselective Synthetic Approaches for Dimethylcyclopentanamines

The synthesis of specific stereoisomers of dimethylcyclopentanamines requires precise control over the reaction conditions and reagents. Stereoselective methods aim to produce a single or a predominant stereoisomer.

Development of Enantioselective Methodologies

Enantioselective synthesis is critical for obtaining optically pure cyclopentane derivatives, which are valuable in various fields, including the synthesis of prostaglandin (B15479496) analogs. nih.gov One established method involves the Diels-Alder reaction between cyclopentadiene (B3395910) and chiral unsaturated sugar derivatives. nih.govwikipedia.org This approach allows for the stereocontrolled addition to form norbornene adducts, which can then be converted to highly substituted, optically pure cyclopentane derivatives. nih.gov For example, the reaction of cyclopentadiene with a chiral dienophile can yield adducts with specific endo or exo configurations, which, after further transformations, lead to cyclopentane derivatives with multiple defined chiral centers. nih.gov

Another strategy for enantioselective synthesis is the use of organocatalysis. For instance, cascade double Michael addition reactions catalyzed by chiral prolinol derivatives can produce polysubstituted cyclopentanones with excellent enantioselectivity, creating multiple contiguous stereocenters in a single step. acs.org These cyclopentanone (B42830) intermediates can then be further functionalized to the desired amine.

The synthesis of chiral ammonium (B1175870) cations has also been achieved through selective precipitation using chiral resolving agents like BINOL. youtube.com This method allows for the isolation of specific enantiomers of ammonium salts from a racemic mixture. youtube.com

Diastereoselective Control in Cyclization and Addition Reactions

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. In the context of cyclopentane ring formation and functionalization, several methods are employed.

Electrophilic additions to substituted cyclopentenes often proceed with a degree of diastereoselectivity. nih.gov The nature of the electrophile and the substituents on the cyclopentene (B43876) ring influence the stereochemical outcome, often favoring a syn-selective approach of the electrophile. nih.gov

Aza-Michael reactions on cyclopentenones have been shown to proceed with high diastereoselectivity, which is attributed to hydrogen bonding between a hydroxyl group on the cyclopentenone and the incoming amine nucleophile, directing the addition in a syn-fashion. durham.ac.uk This method provides an efficient route to highly functionalized cyclopentanones that can be precursors to cyclopentanamines. durham.ac.ukucd.ie

Multicomponent reactions also offer a powerful tool for the diastereoselective synthesis of complex cyclopentenyl frameworks. nih.gov For instance, an isocyanide-based multicomponent reaction involving a chiral hemiacetal can produce highly substituted cyclopentenyl amines with high diastereomeric ratios. nih.gov

Computational Insights into Conformation and Stability

Computational studies, often using Density Functional Theory (DFT), provide valuable insights into the conformational preferences and relative stabilities of substituted cyclopentanes. nih.govnih.gov For cyclopentane itself, the planar conformation is destabilized by significant torsional strain, leading to puckered envelope and half-chair conformations that are more stable. libretexts.orgscribd.com

In the case of disubstituted cyclopentanes, computational analysis helps to predict the most stable conformers by evaluating steric and electronic interactions. For cis-1,3-disubstituted cyclopentanes, conformations where both substituents are in equatorial-like positions are generally more stable than those with axial-like substituents due to reduced steric hindrance. libretexts.org This is analogous to the well-studied conformational preferences in disubstituted cyclohexanes. libretexts.orgopenstax.org

For trans-1,3-disubstituted cyclopentanes, both chair-like conformations would have one substituent in an axial-like position and the other in an equatorial-like position, leading to similar stabilities for both conformers if the substituents are identical. libretexts.org

Computational models can also predict the outcomes of reactions by analyzing the stability of transition states. For example, in the electrocyclic ring-opening of substituted cyclobutenes, calculations can determine whether the reaction will favor the formation of a cyclobutene (B1205218) or its isomeric dienoic acid based on the substituents. nih.gov Similar principles can be applied to understand the reactivity and selectivity in reactions involving cyclopentane derivatives.

Theoretical and Computational Chemistry Studies on Dimethylcyclopentanamines

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govyoutube.com DFT methods are widely used to calculate the electronic structure of molecules, providing information about ground state energies, electron density distribution, and other properties. nih.govyoutube.comyoutube.com This approach is particularly valuable for investigating the intricacies of chemical reactions and the factors that govern their outcomes. stackexchange.com

Modeling Transition States and Reaction Energy Profiles

A significant application of DFT is the modeling of transition states and the calculation of reaction energy profiles. youtube.comyoutube.com By identifying the geometry and energy of the transition state—the highest energy point along a reaction coordinate—researchers can understand the energy barrier that must be overcome for a reaction to proceed. youtube.com This information is crucial for predicting reaction rates and understanding reaction mechanisms.

For instance, DFT calculations have been successfully employed to elucidate the mechanisms and stereoselectivity of reactions involving structures analogous to dimethylcyclopentanamines. researchgate.net By mapping the potential energy surface, DFT can model the entire course of a reaction, from reactants through the transition state to the products. stackexchange.com This allows for a detailed understanding of how different factors, such as the choice of reactants and catalysts, influence the reaction pathway. researchgate.net

Analyzing Substituent Effects on Reactivity and Stability

The reactivity and stability of a molecule can be significantly altered by the presence of different substituent groups. DFT calculations are instrumental in quantifying these substituent effects. By systematically varying substituents on a parent molecule and calculating properties such as reaction energies and activation barriers, a quantitative understanding of their influence can be achieved. researchgate.net

In the context of dimethylcyclopentanamines, the positions and stereochemistry of the methyl groups and the amine group are expected to have a profound impact on the molecule's stability and reactivity. DFT can be used to analyze how these substituents affect the electron distribution and steric environment of the molecule, thereby influencing its chemical behavior. For example, studies on related cycloaddition reactions have shown that electron-withdrawing or electron-donating substituents can alter activation energies and diastereomeric excesses. researchgate.net

Thermodynamic Rationalization of Stereoselectivity

Many chemical reactions can produce multiple stereoisomers, and controlling the stereochemical outcome is a major goal in organic synthesis. DFT calculations provide a powerful tool for understanding and predicting stereoselectivity. By calculating the relative energies of the different possible stereoisomeric products and the transition states leading to them, the thermodynamic and kinetic factors that favor the formation of a particular stereoisomer can be identified.

Detailed DFT calculations have been shown to support and rationalize experimentally observed stereoselectivities in reactions producing complex chiral molecules. researchgate.net This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions to achieve the desired stereochemical outcome.

Noncovalent Interaction (NCI) Analysis for Molecular Interactions

Noncovalent interactions (NCIs) play a critical role in determining the structure, stability, and function of molecular systems. nih.govnih.gov The NCI index, which is based on the electron density and its derivatives, is a computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.orgwikipedia.org

NCI analysis generates three-dimensional plots that highlight regions of noncovalent interactions. Different types of interactions are typically distinguished by color-coding the isosurfaces, providing an intuitive visual representation of the attractive and repulsive forces within and between molecules. youtube.com This method is particularly useful for understanding the subtle forces that dictate molecular conformation and intermolecular associations. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules in terms of localized bonds and lone pairs. researchgate.net It provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. rsc.orgicm.edu.pl

NBO analysis can reveal important details about hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. rsc.org These interactions contribute to molecular stability, and their strength can be quantified using NBO analysis. For substituted systems like 1,3-dimethylcyclopentan-1-amine, NBO analysis can elucidate how the methyl and amine groups influence the electronic structure and stability of the cyclopentane (B165970) ring through these delocalization effects.

Carbocation Stability and Rearrangement Mechanisms in Related Systems

Carbocations are common intermediates in organic reactions, and their stability and propensity for rearrangement are key factors in determining reaction outcomes. chemistrysteps.comkhanacademy.org The stability of a carbocation is influenced by the number of alkyl groups attached to the positively charged carbon, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations. chemistrysteps.com This stability is attributed to hyperconjugation, the stabilizing interaction between the filled C-H or C-C sigma bonds and the empty p-orbital of the carbocation. khanacademy.org

Carbocations can undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. wyzant.commasterorganicchemistry.comlibretexts.org For example, a secondary carbocation can rearrange to a more stable tertiary carbocation if a hydrogen atom or an alkyl group on an adjacent carbon migrates to the carbocationic center. libretexts.org In cyclic systems, these rearrangements can also lead to ring expansion, which can relieve ring strain. chemistrysteps.com Computational studies can model the potential energy surfaces for these rearrangement processes, providing insight into their feasibility and the structures of the transition states involved.

Derivatives and Analogues of 1,3 Dimethylcyclopentan 1 Amine in Chemical Research

Design and Synthesis of Functionalized Cyclopentane (B165970) Amine Derivatives

The synthesis of functionalized cyclopentane amines, including derivatives of 1,3-dimethylcyclopentan-1-amine, employs a variety of modern organic chemistry methods. These strategies often focus on controlling the stereochemistry of the substituted five-membered ring.

Key synthetic approaches include:

Cycloaddition Reactions: Catalytic [3+2] cycloaddition is a powerful method for constructing the cyclopentane core. For instance, the reaction of enecarbamates with electrophilic metalloenolcarbenes, catalyzed by a chiral dirhodium complex, can produce chiral cyclopentyl β-amino esters with high yield and excellent control over stereochemistry (up to 98% enantiomeric excess). nih.gov Similarly, copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamine with alkenes under visible light provide access to diverse aminated cyclopentane derivatives. organic-chemistry.org

Reductive Amination: A common and versatile method for installing the amine group is the reductive amination of a corresponding ketone. For example, a 1,3-dimethylcyclopentanone precursor could be reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent to form the desired this compound. This method is valuable for creating a range of N-substituted derivatives. nih.gov

Reactions of Carbonyl Compounds: The reaction of ethyl 2-oxocyclopentane-1-carboxylate with various diamines can yield a series of enamine derivatives, which are versatile intermediates for further functionalization. researchgate.netutripoli.edu.ly These enamines can be subsequently reduced and modified to produce the target cyclopentane amines.

Alkylation and Coupling Reactions: Existing cyclopentylamine (B150401) scaffolds can be further functionalized. A patent describes the alkylation of (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govacs.orgdioxol-4-ol using benzyl (B1604629) bromide in the presence of a base, illustrating a method for N-functionalization. google.com Palladium-catalyzed enyne coupling reactions have also been developed to construct carbocycles, providing another route to functionalized cyclopentane rings. organic-chemistry.org

These methods allow chemists to design and synthesize a wide array of cyclopentane amine derivatives with specific substitution patterns and stereochemistries, enabling the exploration of their properties and applications.

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Catalytic [3+2] Cycloaddition | Reaction of enecarbamates with metalloenolcarbenes using a chiral dirhodium catalyst. | Forms chiral cyclopentyl β-amino esters with high enantioselectivity. | nih.gov |

| Reductive Amination | Reaction of a cyclopentanone (B42830) with an amine and a reducing agent. | Versatile for introducing various N-substituents. | nih.gov |

| Enamine Synthesis | Condensation of a β-keto ester like ethyl 2-oxocyclopentane-1-carboxylate with diamines. | Creates versatile enamine intermediates for further modification. | researchgate.netutripoli.edu.ly |

| Alkylation of Amines | Direct N-alkylation of a cyclopentylamine precursor using alkyl halides. | Straightforward method for N-functionalization. | google.com |

Investigation of Structural Rigidities and their Impact on Molecular Interactions

The cyclopentane ring is not planar. It adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate the torsional strain that would be present in a flat structure. libretexts.org This inherent flexibility can be constrained by substitution. In this compound, the substituents influence the conformational equilibrium, leading to a more defined three-dimensional structure.

Conformational rigidification is a key strategy in medicinal chemistry to enhance the affinity and selectivity of a drug for its biological target. nih.gov While the cyclopentane ring is more flexible than smaller rings, its puckered conformations can be harnessed to mimic transition states of enzymatic reactions. Research has shown that cyclopentane-containing compounds designed to mimic the planar oxocarbenium-like transition state of sialylation reactions can act as potent inhibitors of sialyltransferases. nih.gov The puckered cyclopentane skeleton provides a suitable scaffold for positioning functional groups in a precise spatial arrangement.

For 1,3-disubstituted cyclopentanes, the relative orientation of the substituents (cis or trans) further dictates the molecule's shape. The most stable conformation typically places the bulky substituents in pseudo-equatorial positions to minimize steric strain, such as 1,3-diaxial interactions. youtube.com However, more rigid scaffolds, such as bicyclo[2.1.1]hexanes, have been developed as mimics of 1,3-disubstituted cyclopentanes to lock the molecule into a specific conformation that might be biologically active but thermodynamically less favored for the flexible ring. nih.gov This approach allows researchers to probe whether less stable conformations are responsible for biological activity, a question that is difficult to answer with conformationally flexible molecules. nih.gov The defined structure of rigidified analogues of this compound can therefore lead to improved molecular interactions with receptors and enzymes.

Exploration of Polycyclic Systems Incorporating Dimethylcyclopentane Scaffolds

Incorporating scaffolds like dimethylcyclopentane into larger, polycyclic systems is a strategy used to create novel chemical structures with unique properties, particularly in drug discovery. Polycyclic cage compounds often exhibit desirable pharmacokinetic properties due to their three-dimensional and lipophilic nature, which can improve their ability to cross cell membranes and interact with targets in the central nervous system. rsc.orguq.edu.au

The cyclopentane motif itself is an underappreciated but valuable scaffold for medicinal chemistry programs. researchgate.net By using the dimethylcyclopentane unit as a building block, more complex, rigid structures can be assembled. For example, a common strategy involves using a 1,3-disubstituted cyclopentane as a starting point for constructing bicyclic systems. nih.gov These rigid systems lock the substituents into defined spatial orientations, which is a critical aspect of rational drug design.

Synthetic strategies to build such systems include intramolecular Diels-Alder reactions, where a diene and dienophile tethered to a cyclopentane core can react to form a new fused or bridged ring system. wikipedia.org The development of 2,5-disubstituted-bicyclo[2.1.1]hexane systems as rigidified versions of syn-1,3-disubstituted cyclopentanes highlights the interest in accessing new chemical space based on the cyclopentane framework. nih.gov These efforts demonstrate that the dimethylcyclopentane scaffold is a viable starting point for the exploration of complex polycyclic molecules with potential applications as pharmaceuticals. rsc.org

Cyclopentane-1,3-diyl Diradical Chemistry and Related Intermediates

Cyclopentane-1,3-diyl diradicals are highly reactive intermediates that have been the subject of extensive research to understand their electronic structure and reactivity. These species are typically generated photochemically from the corresponding azoalkane precursors at low temperatures. nih.gov

The electronic state (singlet or triplet) and geometry of these diradicals are of fundamental interest. Triplet cyclopentane-1,3-diyl diradicals have been characterized by Electron Paramagnetic Resonance (EPR) spectroscopy at 77 K. nih.govrsc.org A key parameter obtained from these studies is the zero-field splitting parameter, D, which provides a quantitative measure of the interaction between the two unpaired electrons. The value of D is sensitive to substituents on the radical centers, reflecting their ability to delocalize spin density. Studies have established the following order of spin delocalization for substituents: vinyl > phenyl > carbonyl >> alkyl. nih.gov

Singlet cyclopentane-1,3-diyl diradicals are more elusive but have been studied using time-resolved electronic and vibrational spectroscopy. acs.org They exhibit characteristic electronic absorption at around 600 nm. acs.org The first vibrational spectra of these diradicals were obtained using time-resolved infrared (TRIR) spectroscopy. By using a p-cyanophenyl probe, researchers observed significant downshifts in the CN stretching frequency for both the singlet (10 cm⁻¹) and triplet (19 cm⁻¹) diradicals compared to their closed-shell parent molecules. acs.org This shift is attributed to the radical character on the carbon atom attached to the cyano group and serves as a vibrational signature for these transient species. acs.org These spectroscopic studies provide deep insight into the bonding and electronic structure of these important reactive intermediates.

| Diradical Type | Technique | Key Finding | Reference |

|---|---|---|---|

| Triplet Diradicals | EPR Spectroscopy (77 K) | The zero-field splitting parameter (D) reflects substituent effects on spin delocalization. | nih.govrsc.org |

| Singlet Diradicals | Electronic Absorption Spectroscopy | Characteristic absorption peak observed around 600 nm. | acs.org |

| Singlet & Triplet Diradicals (with p-cyanophenyl probe) | Time-Resolved IR Spectroscopy | CN stretching frequency is downshifted, indicating radical character (Singlet: -10 cm⁻¹, Triplet: -19 cm⁻¹). | acs.org |

Applications as Ligands in Transition Metal Catalysis

Chiral ligands are essential for asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, particularly pharmaceuticals. While direct applications of this compound as a ligand are not extensively documented, the chiral cyclopentane framework is a cornerstone of some of the most successful ligand classes. nih.gov

The most prominent examples are chiral cyclopentadienyl (B1206354) (Cp) ligands, which have become powerful tools in asymmetric catalysis, particularly for rhodium-, iridium-, and ruthenium-catalyzed C-H activation reactions. nih.govresearchgate.net The design of these ligands involves creating a rigid, chiral environment around the metal center, which effectively controls the stereochemical outcome of the reaction.

Drawing parallels, a chiral amine like this compound represents a potential scaffold for new types of ligands. Chiral amines and their derivatives are used in various catalytic systems. For example, chiral sulfenamides can be oxidized asymmetrically using a catalyst system that includes a chiral bisguanidinium ligand. acs.org Furthermore, newly developed chiral ligands, such as acylated 2-amino-1,1'-binaphthyl (NOBINAc), have proven highly effective in palladium-catalyzed asymmetric annulations involving C-H activation. acs.org

Given the success of the rigid and chiral cyclopentadienyl scaffold, it is plausible that chiral cyclopentylamines, such as the cis or trans isomers of this compound, could be developed into effective ligands for a range of asymmetric transformations. Their synthesis from readily available precursors and the defined stereochemical relationship between the amine and methyl groups make them attractive targets for ligand design in asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.